molecular formula C14H20N2O B1276129 N-benzyl-N-methylpiperidine-4-carboxamide CAS No. 686255-79-8

N-benzyl-N-methylpiperidine-4-carboxamide

Cat. No.: B1276129
CAS No.: 686255-79-8
M. Wt: 232.32 g/mol
InChI Key: KCGJGWKYMLRMOM-UHFFFAOYSA-N
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Description

N-benzyl-N-methylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

  • HIV-Integrase Inhibitors : N-Benzyl-N-methylpiperidine-4-carboxamide derivatives have been studied for their effectiveness as HIV-integrase inhibitors. Research reveals that certain carboxamide congeners demonstrate potent antiviral activity in cellular assays, with a specific focus on the substituent effects at various positions on the naphthyridinone ring system (Boros et al., 2009).

Analgesic Properties

  • Enhancing Analgesic Properties : Modifications of the pyridine moiety in similar molecules have been explored to optimize their biological properties, including analgesic effects. One study found that certain modifications lead to increased biological activity, particularly in para-substituted derivatives (Ukrainets et al., 2015).

Neuroinflammation Imaging

  • PET Tracers for Neuroinflammation : this compound derivatives have been synthesized as potential PET tracers for imaging neuroinflammation. These compounds, including carbon-11-labeled sEH/PDE4 dual inhibitors, have been developed to help visualize specific enzymes in neuroinflammatory conditions (Jia et al., 2019).

Cancer and Hormone Receptor Research

  • Androgen Receptor Antagonists : Research on 4-(anilino)pyrrole-2-carboxamides, related to this compound, highlights their potential as novel androgen receptor (AR) antagonists. These compounds have shown effectiveness against mutated AR in cancer cells, which could have implications for prostate cancer treatment (Wakabayashi et al., 2008).

Stem Cell Research

  • Enhancing Induced Pluripotent Stem Cells (iPSCs) : Compounds like N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, related to this compound, have been identified as critical in improving the generation of human iPSCs from human fibroblasts. This advancement is significant for stem cell research and regenerative medicine (Ries et al., 2013).

Synthesis and Chemical Applications

  • Hydroamination of Vinyl Arenes : Studies have demonstrated the use of related carboxamide compounds in the platinum-catalyzed hydroamination of vinyl arenes. This process has relevance in organic synthesis and the development of new pharmaceutical compounds (Qian & Widenhoefer, 2005).

Properties

IUPAC Name

N-benzyl-N-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGJGWKYMLRMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408355
Record name N-benzyl-N-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686255-79-8
Record name N-benzyl-N-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared similarly to Preparation C starting from 1-benzyloxycarbonylpiperidine-4-carboxylic acid chloride and N-methylbenzylamine, and was used directly in Example 10. This intermediate was characterised as the hydrochloride salt, m.p. 175°-176°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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